molecular formula C13H15NO B1519689 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one CAS No. 1049031-96-0

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No.: B1519689
CAS No.: 1049031-96-0
M. Wt: 201.26 g/mol
InChI Key: TYJQGTQEKBBGJN-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a cyclohex-2-en-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method is the condensation of 4-methylbenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction conditions include heating under reflux and using a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical reactions within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one

  • 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

  • 5-[4-(Dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one

Uniqueness: 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one stands out due to its specific structural features, which influence its reactivity and biological activity. Its methylphenyl group, in particular, imparts unique properties that differentiate it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile applications and unique properties make it a valuable compound for ongoing research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQGTQEKBBGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one

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